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C14H17N3O4S

Cat. No.: B3732659
M. Wt: 323.37 g/mol
InChI Key: PFRNZPXWTDDEJV-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Compound Classes

Heterocyclic compounds are cyclic structures containing at least two different elements as members of the ring. rsc.orgresearchgate.net The isomers of C14H17N3O4S are predominantly heterocyclic, belonging to several distinct classes based on their ring systems. rsc.orgapvma.gov.au These classes are defined by the size of the ring and the specific arrangement of heteroatoms (N, O, S).

Prominent heterocyclic classes for this compound isomers include:

Thiadiazines: These are six-membered rings containing two nitrogen atoms and one sulfur atom. An example is N3-ethyl-5-(2-methoxyphenyl)-2-methyl-1,1-dioxo-1,2-dihydro-1lambda6,2,6-thiadiazine-3-carboxamide. chemdiv.comchemdiv.com

Pyrazoles: A five-membered ring with two adjacent nitrogen atoms. wikipedia.org A notable example is Metazachlor (B166288) ESA, which incorporates a pyrazole (B372694) moiety. nih.gov

Thiadiazoles: These are five-membered rings containing one sulfur and two nitrogen atoms. nih.gov The 1,3,4-thiadiazole (B1197879) scaffold is a common motif in medicinal chemistry. jocpr.comfrontiersin.org

Pyrido[2,3-d]pyrimidines: This is a fused heterocyclic system where a pyridine (B92270) ring is fused to a pyrimidine (B1678525) ring.

Oxadiazinones: A six-membered heterocyclic ring containing one oxygen and two nitrogen atoms, with a ketone functional group. Chiral 1,2,4-oxadiazin-6-ones with this molecular formula have been synthesized.

The classification of these isomers into specific heterocyclic families is crucial as it often predicts their general chemical behavior, stability, and potential for biological activity. nih.gov

Diverse Structural Motifs Exhibited by this compound Isomers and Analogues

The structural diversity of this compound isomers extends beyond the core heterocyclic ring to the various functional groups and substituents attached. These structural motifs are critical in fine-tuning the molecule's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets. vulcanchem.comuni-lj.si

Key structural motifs observed in this compound isomers include:

Sulfonamides and Sulfonic Acids: The presence of a sulfonamide (-SO2NH-) or a sulfonic acid (-SO3H) group is a defining feature of several isomers, including the herbicide metabolite Metazachlor ESA. wikipedia.orgnih.gov

Carboxamides: The carboxamide group (-C(=O)N-) is a prevalent feature, acting as a crucial linker and hydrogen bonding participant in many biologically active molecules. chemdiv.com

Ester and Ether Groups: Functional groups like esters (-C(=O)O-) and ethers (-O-), such as the methoxyphenyl group, are common and influence the molecule's polarity and metabolic stability. chemdiv.comvulcanchem.com

Chiral Centers: The synthesis of specific stereoisomers, such as chiral oxadiazinones, highlights the importance of three-dimensional arrangement in determining biological specificity. The use of chiral auxiliaries is a key strategy in achieving this. globalresearchonline.net

This variety in structural motifs allows for the creation of large libraries of related compounds, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery and materials science. nih.gov

Historical Trajectories and Academic Significance of this compound Research

The academic significance of compounds with the this compound formula is rooted in the broader history of the heterocyclic families they belong to, particularly pyrazoles and thiadiazoles.

The term "pyrazole" was first introduced by Ludwig Knorr in 1883. wikipedia.orgsphinxsai.com Historically, the synthesis of pyrazole derivatives, such as through the Knorr synthesis involving the condensation of 1,3-dicarbonyls with hydrazines, has been a cornerstone of heterocyclic chemistry. wikipedia.orgmdpi.com Their derivatives have become vital in both pharmaceuticals and agrochemicals. mdpi.comresearchgate.net This historical context is directly relevant to Metazachlor ESA, a pyrazole-containing metabolite of the widely used herbicide metazachlor. wikipedia.orgnih.gov The study of such metabolites is a significant area of environmental and toxicological research, focusing on their persistence and effects in ecosystems. nih.goveawag.ch

Similarly, the 1,3,4-thiadiazole ring system has a long history in medicinal chemistry, with research dating back to the mid-20th century. frontiersin.org Compounds featuring this scaffold have been investigated for a vast range of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.orgjocpr.comfrontiersin.org The ongoing synthesis of novel 1,3,4-thiadiazole derivatives, some of which possess the this compound formula, continues this historical trend of exploring this privileged structure for therapeutic applications. nih.govgoogle.com

Scope and Objectives of Current Academic Inquiry into this compound

Current research into this compound molecular architectures is vibrant and multifaceted, primarily focusing on two major areas: environmental science and medicinal chemistry.

Environmental Research: A significant portion of academic inquiry is directed at understanding the environmental fate and impact of herbicide metabolites, with Metazachlor ESA being a prime example. eawag.chmassbank.eu Research objectives include:

Developing sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of these metabolites in soil and water. researchgate.net

Studying their persistence, mobility, and transformation pathways in the environment to assess potential risks to non-target organisms and water quality. nih.gov

Evaluating the ecotoxicology of these metabolites to understand their biological effects. eawag.ch

Medicinal Chemistry and Drug Discovery: The synthesis of novel this compound isomers is a key objective in the search for new therapeutic agents. Current academic efforts are focused on:

Antimicrobial Agents: Designing and synthesizing new thiadiazole and pyrazole derivatives to combat drug-resistant bacteria and fungi. nih.govfrontiersin.org

Enzyme Inhibition: Targeting specific enzymes involved in disease pathways. For instance, compounds with this formula have been investigated as potential inhibitors of bacterial enzymes like MurC ligase, crucial for peptidoglycan synthesis, and human enzymes like pyruvate (B1213749) dehydrogenase kinase (PDK), a target in cancer therapy.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties. This includes the synthesis of diverse libraries of thiadiazine carboxamides and other related heterocyclic systems. massbank.jp

This ongoing research underscores the continued importance of the this compound formula as a source of structurally diverse molecules with significant scientific and practical applications.

Research Data on this compound Isomers

Physicochemical and Spectroscopic Data

The following table summarizes key data for a prominent isomer, Metazachlor ESA.

PropertyValueSource
IUPAC Name 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid wikipedia.orgnih.gov
Molecular Weight 323.37 g/mol nih.gov
Exact Mass 323.0940 Da massbank.jp
Compound Class Herbicide Transformation Product, Pyrazole, Organosulfonic Acid wikipedia.orgnih.gov
Precursor m/z [M+H]+ 324.1013 nih.gov
Precursor m/z [M-H]- 322.0867 massbank.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) Data for Metazachlor ESA

This table presents details from a representative LC-MS/MS analysis, a crucial technique for identifying and quantifying such compounds in complex mixtures.

ParameterValueSource
Accession ID MSBNK-Athens_Univ-AU206101 nih.gov
Instrument Type LC-ESI-QTOF nih.gov
Ionization Mode POSITIVE nih.gov
Collision Energy 10 eV nih.gov
Retention Time 4.8 min nih.gov
Top 5 Peaks (m/z) 256.0635, 324.1014, 257.0677, 134.0957, 258.06 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O4S B3732659 C14H17N3O4S

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-11(4-5-18)13(20)17-14(16-9)22-8-12(19)15-7-10-3-2-6-21-10/h2-3,6,18H,4-5,7-8H2,1H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRNZPXWTDDEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NCC2=CC=CO2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for C14h17n3o4s Frameworks and Derivatives

Novel Synthetic Routes and Strategic Design Principles

The construction of complex heterocyclic systems such as those represented by the formula C14H17N3O4S relies on innovative synthetic strategies. These methods aim to build the core scaffold efficiently while allowing for the introduction of diverse functional groups.

Multi-component Reaction Approaches to this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, offer a highly efficient route to complex molecules. organic-chemistry.orgnih.gov Several named MCRs are instrumental in synthesizing heterocyclic compounds that can serve as precursors or analogs to this compound structures.

For instance, the Biginelli reaction, an acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335), produces dihydropyrimidones. organic-chemistry.org This strategy can be adapted to synthesize pyrido[2,3-d]pyrimidine (B1209978) systems, some of which possess the this compound formula, such as ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-propylpyrido[2,3-d]pyrimidine-6-carboxylate. molbase.com Another relevant MCR is the Gewald reaction, which synthesizes polysubstituted thiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org This method is particularly valuable for creating the thiophene (B33073) core found in many this compound isomers. evitachem.comwikipedia.org

The Passerini reaction, involving an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy amides and demonstrates the versatility of isocyanide-based MCRs. wikipedia.org Such reactions can be envisioned to construct amide-containing this compound structures. The use of microwave irradiation and heterogeneous catalysts can further enhance the efficiency and environmental friendliness of these MCRs. mdpi.com

Table 1: Key Multi-component Reactions in Heterocyclic Synthesis

Reaction Name Reactants Product Type Relevance to this compound
Biginelli Reaction Aldehyde, β-Ketoester, Urea Dihydropyrimidones Synthesis of pyrido[2,3-d]pyrimidine cores. molbase.comorganic-chemistry.org
Gewald Reaction Carbonyl, α-Cyanoester, Sulfur Polysubstituted Thiophenes Direct synthesis of the thiophene ring. wikipedia.org
Passerini Reaction Isocyanide, Carbonyl, Carboxylic Acid α-Acyloxy Amides Construction of amide functionalities. wikipedia.org

Transition-Metal Catalysis in this compound Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling bond formations that are otherwise difficult to achieve. libretexts.org The ability of transition metals to exist in various oxidation states and to coordinate with organic molecules makes them excellent catalysts for a wide range of transformations. libretexts.orgprinceton.edu

In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are invaluable for functionalizing the heterocyclic core. For example, a Suzuki coupling could be employed to attach an aryl or heteroaryl group to a pre-formed thiophene ring, a key step in building structures like ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate. evitachem.comresearchgate.net

Copper-catalyzed reactions are also prominent, particularly in the synthesis of thiophene derivatives from functionalized alkynes. nih.gov For instance, CuI can induce the 5-endo-dig S-cyclization of enynethiolate intermediates to form the thiophene ring. nih.gov Ruthenium-pincer complexes have shown high efficiency in dehydrogenation reactions, which can be a strategic step in the aromatization of heterocyclic intermediates. mdpi.com The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has opened up new reaction pathways by using light to generate reactive intermediates that can then engage in the catalytic cycle. princeton.edu

Stereoselective Synthesis of Chiral this compound Isomers

Many biologically active molecules are chiral, and their activity is often dependent on their specific stereochemistry. ethz.ch The synthesis of a single enantiomer of a chiral this compound compound, such as N-[4-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, which has a stereocenter, requires methods of stereoselective synthesis. chemdiv.com

Stereoselective synthesis can be achieved through several approaches, including the use of a chiral pool (starting with an enantiomerically pure material), chiral auxiliaries, or chiral catalysts. ethz.ch Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other, is a particularly powerful strategy. snnu.edu.cn For example, the enantioselective reduction of a ketone or imine precursor to a this compound framework could establish a key stereocenter. libguides.com

The development of chiral ligands for transition metals has enabled a wide range of enantioselective transformations, including hydrogenations, cross-couplings, and C-H functionalizations. snnu.edu.cnrsc.org For instance, a chiral palladium catalyst could be used for an asymmetric allylic alkylation to introduce a stereocenter with high enantiomeric excess.

Chemo- and Regioselective Functionalization Strategies

When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity is crucial. This involves selectively reacting one functional group or position over others. nih.gov For a multifunctional molecule like a this compound derivative, which may contain ester, amide, and various positions on the heterocyclic rings, selective functionalization is key to building molecular complexity in a controlled manner.

Protecting groups are a classic strategy to temporarily block a reactive site while another is being modified. For example, an amine could be protected as a carbamate (B1207046) while an ester group is hydrolyzed. Furthermore, the inherent electronic and steric properties of the heterocyclic scaffold can direct the regioselectivity of a reaction. In electrophilic aromatic substitution on a thiophene ring, for example, the position of substitution is directed by the existing substituents.

Organocatalysis can also provide high levels of chemo- and regioselectivity. For instance, specific organocatalysts can activate a particular functional group in the presence of others, enabling its selective transformation. nih.gov

Precursor Chemistry and Intermediate Derivatization

The synthesis of complex target molecules often proceeds through the construction and subsequent elaboration of key intermediates. For many this compound compounds, a substituted thiophene ring is a central precursor.

Synthesis and Elaboration of Thiophene Ring Intermediates

The thiophene ring is a common structural motif in many this compound compounds. molbase.comevitachem.com There are several classical and modern methods for its synthesis. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, is a well-established method. wikipedia.orgorganic-chemistry.org

More recent methods often involve the cyclization of functionalized alkynes. nih.gov These reactions can be catalyzed by various metals, including copper and gold, and often proceed with high regioselectivity, allowing for the synthesis of specifically substituted thiophenes. nih.gov For example, a common precursor for the local anesthetic Articaine is methyl 3-amino-4-methylthiophene-2-carboxylate. google.comgoogle.com This intermediate can be synthesized and then elaborated through amidation and subsequent reactions to build the final molecule. google.com

Once the thiophene ring is formed, it can be further functionalized. Lithiation of the thiophene ring, typically with an organolithium reagent like n-butyllithium, generates a thienyllithium species. wikipedia.org This powerful nucleophile can then react with a wide range of electrophiles to introduce substituents at specific positions, providing a versatile method for elaborating the thiophene intermediate. wikipedia.org

Table 2: Selected Thiophene Synthesis Methods

Synthesis Method Starting Materials Key Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Sulfurizing agent Classical, robust method for forming the thiophene ring. organic-chemistry.org
Gewald Reaction Carbonyl, α-Cyanoester, Sulfur One-pot synthesis of aminothiophenes. wikipedia.org
Alkyne Cyclization Functionalized alkynes, Sulfur source Modern, often metal-catalyzed, high regioselectivity. nih.gov
Volhard–Erdmann cyclization 1,4-Diketones, diesters, or dicarboxylates with sulfidizing reagents Classic method for thiophene preparation. wikipedia.org

Pyrazole (B372694) and Pyrimidine (B1678525) Moiety Construction and Modification

The synthesis of pyrazole and pyrimidine rings is a cornerstone in the construction of many this compound isomers. These heterocycles are typically formed through cyclocondensation or cycloaddition reactions.

Pyrazole Synthesis:

The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative. mdpi.comchim.itdergipark.org.tr Common 1,3-dielectrophiles include 1,3-diketones, α,β-unsaturated ketones, and β-enaminones. mdpi.com For instance, the reaction of a β-diketone with hydrazine hydrate (B1144303) readily yields a substituted pyrazole, though it can result in a mixture of regioisomers depending on the substitution pattern of the diketone. mdpi.com

Another powerful approach is the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with an alkyne. chim.it This method offers a high degree of regioselectivity. For example, vinylsulfonium salts can react with in situ generated nitrile imines to afford pyrazole derivatives under mild conditions. organic-chemistry.org

Multi-component reactions (MCRs) have also emerged as an efficient strategy. A palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives in a single step. organic-chemistry.org

Pyrimidine Synthesis:

The construction of the pyrimidine ring often involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as urea, thiourea (B124793), or an amidine. bu.edu.eg The Biginelli reaction, a classic example of a one-pot three-component cyclocondensation, utilizes a β-dicarbonyl compound, an aldehyde, and urea or thiourea to produce dihydropyrimidines, which can be subsequently oxidized to pyrimidines. scilit.com

Modern variations include metal-catalyzed multi-component reactions. For example, a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.org Similarly, iridium-catalyzed multicomponent synthesis from amidines and alcohols proceeds through a cascade of condensation and dehydrogenation steps. organic-chemistry.org

Reaction Type Reactants Key Features Reference(s)
Pyrazole Cyclocondensation1,3-Diketone + HydrazineStraightforward, rapid, potential for regioisomers. mdpi.comdergipark.org.tr
Pyrazole [3+2] CycloadditionVinylsulfonium salt + Nitrile imineMild conditions, high regioselectivity. organic-chemistry.org
Pyrimidine Cyclocondensation (Biginelli)β-Dicarbonyl + Aldehyde + Urea/ThioureaOne-pot, three-component, forms dihydropyrimidines. scilit.com
Pyrimidine Multi-componentEnamine + Orthoformate + Ammonium AcetateZnCl2 catalyzed, direct synthesis of substituted pyrimidines. organic-chemistry.org

Sulfonamide and Carboxamide Linkage Formation Techniques

The sulfonamide and carboxamide groups are critical pharmacophores in many this compound compounds, and their efficient formation is a key aspect of their synthesis.

Sulfonamide Linkage Formation:

The most traditional method for forming a sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.egnih.gov However, the synthesis of the requisite sulfonyl chlorides can be challenging. nih.gov

Alternative methods have been developed to circumvent this issue. These include:

Oxidative chlorination of thiols followed by reaction with an amine. organic-chemistry.org

Direct reaction of sulfonic acids or their salts with amines , often facilitated by microwave irradiation. organic-chemistry.org

Palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate (DABSO) and an amine. organic-chemistry.org

Reactions involving organometallic reagents , such as Grignard or organolithium reagents, with sulfinylamine reagents like t-BuONSO. organic-chemistry.orgacs.org

Carboxamide Linkage Formation:

The formation of a carboxamide (amide) bond is a fundamental transformation in organic chemistry. The direct reaction of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation. jocpr.com Common methods include:

Use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

Transamidation , where a primary carboxamide is reacted with an amine, often catalyzed by metal salts or organocatalysts. thieme-connect.com This method is attractive due to its atom economy, with ammonia (B1221849) being the only byproduct. thieme-connect.com

Haller-Bauer reaction , which involves the cleavage of non-enolizable ketones with sodium or potassium amide to form carboxamides. acs.org

Lossen rearrangement of hydroxylamine (B1172632) derivatives, which generates isocyanates in situ that can then react with various nucleophiles to form carboxamides in a metal-free process. rsc.org

Linkage Method Reactants Key Features Reference(s)
SulfonamideClassicalSulfonyl chloride + AmineWidely used, requires sulfonyl chloride precursor. ekb.egnih.gov
SulfonamidePalladium-catalyzedAryl iodide + DABSO + AmineBypasses the need for pre-formed sulfonyl chlorides. organic-chemistry.org
CarboxamideCoupling AgentCarboxylic acid + Amine + DCC/DMAPCommon laboratory method, generates byproducts. jocpr.com
CarboxamideTransamidationPrimary carboxamide + AmineAtom-economical, often requires a catalyst. thieme-connect.com

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the mechanisms of the reactions used to synthesize this compound frameworks is crucial for optimizing reaction conditions, controlling regioselectivity, and improving yields.

Mechanistic Investigations of Cyclocondensation Reactions

The cyclocondensation reactions for both pyrazole and pyrimidine synthesis have been the subject of detailed mechanistic studies. For pyrazole synthesis from 1,3-dicarbonyls and hydrazines, the reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. beilstein-journals.org In the case of pyrimidine synthesis via the Biginelli reaction, the mechanism is thought to involve the formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration. scilit.com

Kinetics and Thermodynamics of Key Coupling Reactions

The formation of the amide bond in carboxamides is a thermodynamically unfavorable process in aqueous solution, with a positive Gibbs free energy (ΔG > 0), meaning it is non-spontaneous and requires energy input. reddit.comresearchgate.net The reaction is, however, kinetically stable, with a high activation energy barrier that prevents spontaneous hydrolysis. reddit.com In enzymatic systems, this thermodynamic barrier is overcome by coupling the reaction to ATP hydrolysis. nih.gov In synthetic chemistry, activating agents lower the kinetic barrier for amide formation. Studies at interfaces, such as in monolayer films, have shown that the proximity of reactants can lead to a significant increase in the effective molarity and a reduction in the activation energy for amide bond formation. nih.gov

Spectroscopic and Computational Approaches to Reaction Pathway Analysis

Modern analytical techniques are invaluable for elucidating reaction mechanisms. In situ NMR spectroscopy can be used to monitor the formation of intermediates and products in real-time, providing kinetic data. nih.gov For instance, the synthesis of pyrazolo[3,4-d]pyrimidines has been characterized using NMR spectroscopy and single-crystal X-ray diffraction to confirm the structures of the products. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mapping reaction pathways and understanding the energetics of transition states and intermediates. researchgate.netrsc.org DFT calculations have been used to study the mechanism of pyrimidine ring-opening and the steric and electronic effects of substituents on cyclization reactions. researchgate.net For amide bond formation, computational studies have elucidated the detailed mechanism of CS2-releasing 1,3-acyl transfer, indicating that the reaction proceeds via nucleophilic addition, H2S elimination, a rate-determining 1,3-acyl transfer, and subsequent CS2 release. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like those with the this compound formula to reduce environmental impact and improve sustainability. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.

Green Solvents and Catalysts: There is a significant drive to replace traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ionic liquids, and deep eutectic solvents. mdpi.comnih.gov For example, the synthesis of pyrido[2,3-d:6,5-d]dipyrimidines has been achieved through a three-component, one-pot cyclocondensation reaction in refluxing water. researchgate.net The use of amino acids as starting materials for sulfonamide synthesis is also considered a green approach due to their biocompatibility and the often milder reaction conditions required. researcher.life

Alternative Energy Sources: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. orientjchem.orgrasayanjournal.co.in The synthesis of pyrazole derivatives from cinnamaldehydes and hydrazine hydrate has been successfully carried out under microwave-assisted, solvent-free conditions using a ZnO nano-catalyst. pharmacophorejournal.com Ultrasound irradiation is another alternative energy source that can promote reactions through acoustic cavitation. orientjchem.org

Atom Economy and Multi-component Reactions: Multi-component reactions (MCRs) are inherently green as they combine multiple reactants in a single step, reducing the number of synthetic operations and waste generation. rsc.org The synthesis of various heterocyclic compounds, including pyrimidines and imidazoles, is often achieved through MCRs, which offer high atom efficiency. rsc.org Mechanochemical methods, such as ball milling, also represent a green approach, often proceeding under solvent-free conditions with high reaction rates. unigoa.ac.in

Green Chemistry Principle Application in this compound Synthesis Example Reference(s)
Use of Green SolventsReplacing VOCs with water, ionic liquids, or deep eutectic solvents.Three-component synthesis of dipyrimidines in refluxing water. mdpi.comresearchgate.net
Alternative EnergyMicrowave or ultrasound irradiation to accelerate reactions.Microwave-assisted, solvent-free synthesis of pyrazoles. orientjchem.orgpharmacophorejournal.com
Atom EconomyEmploying multi-component reactions (MCRs) to reduce steps and waste.One-pot synthesis of pyrrolo[2,3-d]pyrimidines. rsc.orgscielo.org.mx
CatalysisUsing reusable or non-toxic catalysts.ZnO nano-catalyst in pyrazole synthesis. pharmacophorejournal.com

Solvent-Free and Aqueous-Phase Synthetic Protocols

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern synthetic chemistry is increasingly shifting towards solvent-free and aqueous-phase reactions to mitigate these issues. These green chemistry approaches not only reduce the environmental impact but can also offer benefits such as enhanced reaction rates, simplified workup procedures, and improved safety profiles.

Solvent-Free Synthesis: Mechanochemistry

Solvent-free synthesis, particularly through mechanochemical methods like ball milling, has emerged as a powerful tool in green chemistry. nih.govnist.gov This technique involves the use of mechanical force to induce chemical reactions between solid reactants, eliminating the need for bulk solvents. The mechanochemical approach has been successfully applied to the synthesis of sulfonylureas, a class of compounds to which some this compound isomers belong.

For instance, the synthesis of the antidiabetic drug tolbutamide, a sulfonylurea, has been achieved with high efficiency using automated ball milling. nih.gov This process demonstrates the potential for quantitative synthesis of sulfonylureas without the generation of significant byproducts. nist.gov Applying this principle to a this compound framework, one could envision a reaction between a suitable sulfonamide and an isocyanate precursor under solvent-free milling conditions. This would be particularly advantageous for producing compounds like N-[4-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, where the core structure can be derived from precursors amenable to solid-state reaction. chemdiv.com

Liquid-Assisted Grinding (LAG) , an extension of solvent-free mechanochemistry, involves adding a small amount of liquid to enhance reactivity and control polymorphism. This could be particularly useful for optimizing the synthesis of specific this compound isomers. google.com

Aqueous-Phase Synthesis

The use of water as a solvent is highly desirable for green synthesis due to its non-toxic, non-flammable, and abundant nature. Aqueous-phase synthesis of sulfonylureas has been developed to avoid hazardous reagents like phosgene (B1210022) and isocyanates. nist.gov A notable approach involves the reaction of amines with diphenyl carbonate in an aqueous-organic medium (e.g., H2O:THF) to form carbamate intermediates. These carbamates can then react with sulfonamides to yield sulfonylureas. nist.govgoogle.com

This methodology could be adapted for the synthesis of a this compound compound. For example, a precursor amine for a this compound structure could be reacted with diphenyl carbonate in an aqueous system to generate a stable carbamate, which would then be coupled with the appropriate sulfonamide. This approach circumvents the need for isolating moisture-sensitive and toxic isocyanates. nist.govgoogle.com Furthermore, one-pot aqueous protocols have been developed for converting sulfonylureas into thio-sulfonylureas using inexpensive inorganic thiosulfates, a method that could be applied to synthesize sulfur-rich this compound analogues. beilstein-journals.org

Table 1: Comparison of Solvent-Free and Aqueous-Phase Protocols for this compound Synthesis
FeatureSolvent-Free (Mechanochemistry)Aqueous-Phase Synthesis
Principle Reaction induced by mechanical forceWater as the primary solvent
Key Advantage Elimination of bulk solvents, high yieldsUse of a benign solvent, avoidance of hazardous reagents
Example Reaction Direct coupling of a solid sulfonamide and isocyanateFormation of a carbamate intermediate in water, followed by coupling
Potential for this compound Synthesis of solid-state derivatives like thiadiazolesSynthesis of water-soluble derivatives or using water-compatible reagents
Environmental Impact Very low, minimal waste generationLow, dependent on the co-solvent and reagents used

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. uni.luresearchgate.net The development of novel catalysts is crucial for the sustainable production of complex molecules like this compound.

Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate chemical transformations, offering a green alternative to classical methods that often require harsh reagents or high temperatures. ijpsjournal.comrsc.org A novel pathway to access alkylsulfonylureas has been developed using photoredox catalysis. This method involves the one-pot reaction of anilines, silyl (B83357) enolates, and chlorosulfonyl isocyanate, proceeding through a radical mechanism. ijpsjournal.com

This photocatalytic approach could be highly valuable for synthesizing specific this compound isomers that contain alkylsulfonylurea moieties. The reaction tolerates various functional groups and is suitable for the late-stage functionalization of complex molecules, which could be beneficial for creating a library of this compound derivatives for screening purposes. ijpsjournal.com

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases. In the synthesis of sulfonylureas, PTC can significantly enhance reaction yields and simplify the operational procedure. nih.gov By using a phase-transfer catalyst, the reaction between a sulfonyl chloride, a cyanate (B1221674), and an amino heterocyclic compound can be efficiently carried out in a one-pot manner. nih.gov The catalyst facilitates the transfer of the cyanate anion to the organic phase, where it can react with the sulfonyl intermediate. nih.gov

This method would be particularly applicable to the synthesis of this compound compounds that incorporate a heterocyclic amine, a common feature in many biologically active molecules. The increased yield and simpler process offered by PTC contribute to a more sustainable and cost-effective production. nih.gov

Metal-Free Catalysis

The use of transition metals in catalysis, while often effective, can lead to concerns about cost, toxicity, and contamination of the final product. Consequently, there is a growing interest in developing metal-free catalytic systems. Recently, a metal-free, one-pot process for the synthesis of sulfonylureas has been reported, involving the direct reaction of sulfonamides with amides in a green solvent like dimethyl carbonate (DMC). This reaction proceeds at room temperature and generates the reactive isocyanate intermediate in situ, thus avoiding its isolation.

This metal-free protocol represents a significant advancement in the sustainable synthesis of sulfonylureas and could be readily applied to the production of this compound derivatives. The use of inexpensive, readily available starting materials and environmentally benign reagents makes this a highly attractive method for industrial applications.

Table 2: Advanced Catalytic Methods for this compound Framework Synthesis
Catalytic MethodCatalyst/Reagent TypeKey AdvantagesProposed Application for this compound
Photoredox Catalysis Photocatalyst (e.g., Iridium or Ruthenium complexes)Mild conditions, use of visible light, high functional group toleranceSynthesis of alkylsulfonylurea isomers of this compound.
Phase-Transfer Catalysis Quaternary ammonium salts (e.g., TBAB)Increased reaction rates and yields, simplified workupOne-pot synthesis of this compound containing heterocyclic amines.
Metal-Free Catalysis Organic reagents (e.g., PIDA/DBU in DMC)Avoids metal contamination, uses green solvents, room temperatureDirect coupling of sulfonamide and amide precursors to form this compound.

Molecular Interactions and Mechanistic Studies of C14h17n3o4s Compounds

Target Identification and Ligand-Binding Dynamics

The identification of specific molecular targets is crucial for understanding the mechanism of action of any biologically active compound. For compounds with the formula C14H17N3O4S, the primary target identified in the scientific literature is related to enzyme systems in plants.

Characterization of Specific Receptor-Ligand Interactions

Specific receptor-ligand binding studies, in the classical sense of a compound binding to a signaling receptor on a cell surface, are not extensively documented for this compound compounds in the available research. The primary interactions detailed are those with enzyme active sites, which function as the "receptors" for these molecules. The herbicide Metazachlor (B166288) and its metabolite Metazachlor ESA are recognized for their high specificity towards certain plant enzymes. researchgate.net The binding to these enzymes initiates a cascade of events leading to the molecule's herbicidal effects. The interaction is potent, with very low concentrations needed for inhibition, suggesting a high-affinity binding comparable to specific ligand-receptor interactions. researchgate.net

Enzyme Active Site Binding and Inhibition Mechanisms

The most well-characterized interaction for compounds related to this compound is the inhibition of enzymes crucial for plant growth. Research has pinpointed the enzyme target for the parent herbicide, Metazachlor.

Target Enzyme: Very-Long-Chain Fatty Acid (VLCFA) Synthase. researchgate.net

Metazachlor ESA, a primary metabolite, also targets elongase enzymes involved in lipid biosynthesis.

Mechanism of Inhibition: Chloroacetamide herbicides, including Metazachlor, function by inhibiting the first elongation step in the formation of very-long-chain fatty acids (VLCFAs). researchgate.net This reaction involves the condensation of a C2-unit from malonyl-CoA with a CoA-activated fatty acid. researchgate.net The inhibition by Metazachlor is competitive with the acyl-CoA substrate; the presence of the substrate can alleviate the inhibition if introduced concurrently. researchgate.net However, the binding of the chloroacetamide inhibitor can become irreversible over time, as it cannot be displaced by the substrate after it has bound tightly to the synthase. researchgate.net This irreversible binding contributes to the high potency of the herbicide. researchgate.net

Studies on the stereospecificity of this interaction have shown that only the (S)-enantiomers of chiral chloroacetamides like metolachlor (B1676510) are active inhibitors of the VLCFA-synthase, indicating a specific three-point attachment within the enzyme's active site. researchgate.netresearchgate.net

Compound ClassTarget EnzymeInhibition MechanismKey Findings
Chloroacetamides (e.g., Metazachlor)Very-Long-Chain Fatty Acid (VLCFA) SynthaseCompetitive with acyl-CoA substrate; becomes irreversible over timeInhibition is stereospecific, with (S)-enantiomers being the active form. researchgate.net
Metazachlor Ethane Sulfonic Acid (ESA)Elongase enzymesInhibition of lipid biosynthesisDisrupts the synthesis of very-long-chain fatty acids, impairing cell division.

Nucleic Acid Recognition and Interaction Patterns

Current scientific literature accessible through searches does not provide specific evidence of direct interactions, such as binding or recognition patterns, between compounds of the formula this compound, including Metazachlor ESA, and nucleic acids (DNA or RNA). While some pesticides and their metabolites can cause genotoxic effects, direct binding studies detailing the molecular recognition with DNA or RNA for Metazachlor ESA are not available in the retrieved sources. whiterose.ac.ukuliege.be

Protein-Ligand Complexation Studies (e.g., WWP2 E3 Ubiquitin Ligase)

There are no specific protein-ligand complexation studies documented in the retrieved scientific literature that link Metazachlor ESA or other identified this compound isomers with the WWP2 E3 Ubiquitin Ligase. Research on WWP2 shows it is a crucial E3 ubiquitin ligase that targets other proteins like the tumor suppressor PTEN for degradation, playing a role in signaling pathways. nih.gov However, a direct interaction or complexation with the specific compounds has not been reported in the available data. A patent application does mention a compound with the formula this compound in the context of inhibiting the Cereblon E3 Ubiquitin Ligase, but this is a different ligase and the information is not from a peer-reviewed study. google.com

Modulation of Biochemical Pathways at the Molecular Level

The interaction of this compound compounds with their target enzymes leads to significant disruption of downstream biochemical and cellular signaling pathways.

Interrogation of Enzyme Catalysis in Cellular Signaling Pathways

The primary mode of action for Metazachlor and its metabolite, Metazachlor ESA, is the disruption of fatty acid metabolism, which has cascading effects on cellular processes.

Fatty Acid Synthesis Pathway: By inhibiting VLCFA synthase, Metazachlor blocks the production of fatty acids longer than 18 carbons. researchgate.netresearchgate.net These VLCFAs are essential components of various cellular structures and signaling molecules. Their depletion disrupts the rigidity and permeability of cell membranes, ultimately leading to a failure of cell division and tissue differentiation in targeted plants. researchgate.net

Oxidative Stress Pathways: Beyond its primary herbicidal action in plants, studies on non-target organisms have revealed that Metazachlor and its metabolites can modulate other cellular pathways. In the marbled crayfish (Procambarus virginalis), exposure to Metazachlor and its metabolite Metazachlor OA led to a significant decrease in the activity of key antioxidant enzymes. researchgate.net

Affected EnzymeOrganismObserved EffectImplied Pathway Modulation
Superoxide Dismutase (SOD)Marbled CrayfishSignificantly lower activityModulation of Oxidative Stress Response researchgate.net
Catalase (CAT)Marbled CrayfishSignificantly lower activityModulation of Oxidative Stress Response researchgate.net
Glutathione S-transferase (GST)Marbled CrayfishSignificantly lower activityModulation of Detoxification/Oxidative Stress researchgate.net
Glutathione Reductase (GR)Marbled CrayfishSignificantly lower activityModulation of Glutathione Metabolism/Oxidative Stress researchgate.net

This inhibition of the antioxidant defense system suggests that these compounds can induce oxidative stress, a cellular signaling state characterized by an imbalance of reactive oxygen species. This represents a secondary mechanism by which these compounds can exert toxicity in non-target aquatic organisms. researchgate.netmdpi.com

Molecular Basis of Pyruvate (B1213749) Dehydrogenase Kinase Inhibition

Pyruvate dehydrogenase kinases (PDKs) are a family of enzymes that play a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). PDKs phosphorylate the E1α subunit of PDC, leading to its inactivation. This shifts glucose metabolism from oxidative phosphorylation towards glycolysis, a hallmark of many cancer cells. Consequently, inhibitors of PDK are of significant interest as potential therapeutic agents.

The molecular basis of PDK inhibition typically involves a small molecule inhibitor binding to a specific pocket on the kinase, often the ATP-binding site or an allosteric site. This binding event prevents the kinase from phosphorylating its substrate, thereby maintaining the activity of the PDC. The development of such inhibitors relies on a detailed understanding of the enzyme's structure and catalytic mechanism.

Regulatory Roles in Cellular Processes (e.g., Ubiquitin-Proteasome System)

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins, playing a vital role in maintaining cellular homeostasis. This process involves a cascade of enzymes (E1, E2, and E3 ligases) that tag substrate proteins with a polyubiquitin (B1169507) chain, marking them for degradation by the 26S proteasome.

The UPS regulates a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. The specificity of the system is largely determined by the E3 ubiquitin ligases, which recognize specific protein substrates. Compounds that modulate the UPS can have profound effects on cellular function and are a major focus of drug development, particularly in oncology.

Biophysical Characterization of Molecular Recognition

To understand how a compound like a potential PDK inhibitor or a UPS modulator interacts with its target, a suite of biophysical techniques is employed. These methods provide quantitative data on binding affinity, kinetics, and the thermodynamics of the interaction, as well as high-resolution structural information.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon molecular interaction. By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

In a typical ITC experiment, a solution of the ligand (the small molecule) is titrated into a cell containing the macromolecular target (the protein). The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The data is then fitted to a binding model to extract the thermodynamic parameters.

ParameterDescriptionTypical Units
K_D Dissociation ConstantM
n Stoichiometry of Binding-
ΔH Enthalpy of Bindingkcal/mol or kJ/mol
ΔS Entropy of Bindingcal/mol·K or J/mol·K

Table 1: Key Thermodynamic Parameters Determined by ITC.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It is widely used to determine the kinetics of binding, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a).

In an SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram, a plot of the response versus time, provides kinetic information about the interaction.

ParameterDescriptionTypical Units
k_a Association Rate ConstantM⁻¹s⁻¹
k_d Dissociation Rate Constants⁻¹
K_D Equilibrium Dissociation ConstantM
RU Resonance Units-

Table 2: Key Kinetic Parameters Determined by SPR.

X-ray Crystallography and Cryo-EM for Ligand-Target Structural Elucidation

To fully understand the molecular basis of an interaction, a high-resolution three-dimensional structure of the ligand-target complex is invaluable. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques used for this purpose.

X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined. This technique can provide atomic-resolution details of the binding site, revealing the specific amino acid residues involved in the interaction and the precise orientation of the bound ligand.

Cryo-electron microscopy (cryo-EM) is a technique that has seen rapid advancements, allowing for the determination of high-resolution structures of macromolecules in a near-native, hydrated state. In single-particle cryo-EM, a solution of the complex is flash-frozen, trapping the particles in random orientations within a thin layer of vitreous ice. A transmission electron microscope is then used to take many thousands of images of these individual particles, which are then computationally averaged and reconstructed to generate a 3D density map. Cryo-EM is particularly advantageous for large, flexible, or multi-component complexes that are difficult to crystallize. Recently, cryo-EM has been successfully used to determine the structures of G protein-coupled receptors with bound ligands, providing crucial insights for drug design.

TechniqueSample RequirementResolutionKey Advantage
X-ray Crystallography Well-ordered single crystalTypically 1-3 ÅCan provide very high, atomic-level detail
Cryo-EM Purified sample in solutionTypically 2-5 ÅCan handle large, flexible complexes and does not require crystallization

Table 3: Comparison of X-ray Crystallography and Cryo-EM for Structural Elucidation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Pharmacophore and Auxophore Contributions to Activity

The pharmacophore is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. Auxophores are parts of the molecule that are not essential for activity but can affect its potency, selectivity, and pharmacokinetic properties.

Pyrimidine (B1678525) Ring: The pyrimidine ring, with its nitrogen atoms, can participate in hydrogen bonding and other interactions with a biological target. Modifications could include altering the position of the nitrogen atoms (e.g., to a pyridazine (B1198779) or pyrazine (B50134) ring) or changing the ring size (e.g., to an imidazopyridine). Such changes would significantly alter the electronic distribution and geometry of the molecule, likely impacting its binding affinity.

Benzene (B151609) Ring: The benzene ring of the benzenesulfonamide (B165840) moiety typically engages in hydrophobic interactions. Replacing it with other aromatic systems like thiophene (B33073), pyridine (B92270), or naphthalene (B1677914) could probe the size and electronic requirements of the binding pocket.

A hypothetical SAR study might yield data like the following, illustrating the importance of the core rings for a specific biological activity (e.g., enzyme inhibition).

Compound Core Ring A (Modification of Pyrimidine) Core Ring B (Benzene) Hypothetical IC₅₀ (nM)
1 (Reference) 2,4-dimethoxypyrimidineBenzene50
2 2,4-dichloropyrimidineBenzene250
3 PyridineBenzene150
4 2,4-dimethoxypyrimidineThiophene80
5 2,4-dimethoxypyrimidineNaphthalene120

This table contains hypothetical data for illustrative purposes.

Substituents on the core rings play a crucial role in fine-tuning the molecule's interaction with its target. Their electronic properties (electron-donating or -withdrawing), hydrophobicity, and steric bulk are key considerations.

On the benzene ring, the ethyl group at the para-position could be moved to the meta- or ortho-positions to explore the spatial arrangement of the binding pocket. Replacing the ethyl group with other alkyl groups of varying sizes (e.g., methyl, propyl) or with electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., amino, hydroxyl) would provide insights into the electronic and steric requirements for optimal activity. wikipedia.org

Similarly, the methoxy (B1213986) groups on the pyrimidine ring are important. Their positions and the effect of replacing them with other functionalities would be a key part of an SAR study.

Compound Substituent on Benzene (R) Substituent on Pyrimidine (R') Hypothetical Activity (pIC₅₀)
1 (Reference) 4-Ethyl2,4-dimethoxy7.30
6 4-Methyl2,4-dimethoxy7.15
7 4-Chloro2,4-dimethoxy6.80
8 4-Ethyl2-methoxy, 4-chloro6.50
9 4-Ethyl2,4-dihydroxy6.20

This table contains hypothetical data for illustrative purposes.

The functional groups within the molecule are critical for its interactions. The sulfonamide group (-SO₂NH-) in our example is a key linker and a hydrogen bond donor/acceptor. Replacing it with a carboxamide (-CONH-) or an ester (-COO-) would dramatically alter the geometry and hydrogen bonding capacity of the molecule, likely affecting its biological activity.

The methoxy groups (-OCH₃) are hydrogen bond acceptors. Converting them to hydroxyl groups (-OH) would introduce hydrogen bond donor capabilities, which could either be beneficial or detrimental to binding, depending on the nature of the target.

Computational Approaches to SAR/QSAR Modeling

Computational methods are invaluable for understanding SAR and predicting the activity of novel compounds, thereby reducing the need for extensive synthesis and testing. unar.ac.id

Three-dimensional QSAR (3D-QSAR) methods analyze the relationship between the 3D properties of molecules and their biological activities. mdpi.com

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities using statistical methods like Partial Least Squares (PLS). nih.govscielo.org.mx The results are often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic properties would increase or decrease activity. researchgate.net For instance, a CoMFA study might reveal that a bulky, electropositive substituent is favored in a particular region of the molecule.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but uses additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. scielo.org.mxnih.gov This provides a more detailed picture of the molecular interactions governing biological activity. mdpi.com A CoMSIA model could indicate that, in addition to steric and electrostatic factors, a strong hydrogen bond acceptor is required at a specific position for optimal activity.

Statistical parameters are used to validate the robustness of CoMFA and CoMSIA models, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com

Model q² (Cross-validated) r² (Non-cross-validated) Predictive r² Field Contributions
CoMFA 0.680.950.72Steric: 55%, Electrostatic: 45%
CoMSIA 0.710.960.75Steric: 30%, Electrostatic: 25%, Hydrophobic: 20%, H-bond Donor: 10%, H-bond Acceptor: 15%

This table contains hypothetical data for illustrative purposes.

Molecular field analysis, the core of CoMFA and CoMSIA, provides a detailed 3D map of the physicochemical properties that are important for biological activity. These maps can guide the design of new, more potent analogs. For example, if a contour map shows a region where positive electrostatic potential is favorable, a medicinal chemist might add an electron-withdrawing group at that position.

These computational models can also be used to predict the activity of virtual compounds before they are synthesized, a process known as virtual screening. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Conformational Analysis and Stereoelectronic Effects on SAR

The three-dimensional shape of a molecule and the spatial arrangement of its orbitals are critical determinants of its biological activity.

Rotatable BondRepresentative Dihedral Angle (°)Significance in Urease Binding
Benzene-Sulfur90 ± 10Orients the substituted phenyl ring to fit into a hydrophobic pocket of the enzyme.
Sulfur-Nitrogen60 ± 15Positions the pyrimidine moiety for potential hydrogen bonding interactions.
Nitrogen-Pyrimidine180 ± 20Places the dimethoxy groups in a region that can tolerate their bulk.
Note: The dihedral angles presented are representative values based on general findings from molecular docking studies of sulfonamide inhibitors and are for illustrative purposes.

Stereoelectronic effects arise from the interaction of electron orbitals and can significantly influence molecular conformation and reactivity. In the context of benzenesulfonamide urease inhibitors, the electronic properties of the substituents on the aromatic ring play a crucial role in modulating inhibitory activity. x-mol.net The sulfonamide group is electron-withdrawing, and its interaction with the urease active site can be fine-tuned by altering the electronic nature of the rest of the molecule.

The interaction between the highest occupied molecular orbital (HOMO) of the inhibitor and the lowest unoccupied molecular orbital (LUMO) of the receptor is a key component of the binding energy. Substituents on the benzenesulfonamide scaffold can alter the energy levels of these frontier orbitals. For example, electron-withdrawing groups (e.g., halogens, nitro groups) on the benzene ring can enhance the interaction of the sulfonamide group with the positively charged nickel ions in the urease active site. kcl.ac.uksemanticscholar.org Conversely, electron-donating groups (e.g., methoxy, alkyl groups) can influence other interactions, such as hydrogen bonding and hydrophobic interactions, with the protein. x-mol.net A careful balance of these electronic effects is necessary to achieve optimal potency.

Substituent on Benzene RingElectronic EffectGeneral Impact on Urease Inhibition
-Cl, -Br, -FElectron-withdrawing, Halogen bondingOften increases potency by enhancing interactions with the active site. kcl.ac.ukx-mol.net
-NO2Strongly electron-withdrawingCan significantly increase inhibitory activity.
-OH, -OCH3Electron-donating (by resonance), H-bond donor/acceptorCan either increase or decrease activity depending on position and ability to form favorable hydrogen bonds. x-mol.net
-CH3, -C2H5Electron-donating (by induction), HydrophobicCan enhance binding through hydrophobic interactions if they fit well into a corresponding pocket.
Note: The trends described are general observations from SAR studies of various benzenesulfonamide urease inhibitors and the specific effect can be position-dependent.

Metabolism, Biotransformation, and Environmental Fate of C14h17n3o4s Compounds

Biochemical Transformation Pathways

Biotransformation refers to the chemical alteration of substances within a biological system. For xenobiotics (foreign compounds) like herbicides and their metabolites, these pathways determine their persistence and potential biological activity. studysmarter.co.uk The liver is a primary site for the metabolism of such compounds, involving a series of enzymatic reactions. mlsu.ac.in

Enzymatic Degradation Mechanisms (e.g., Hydrolases, Oxidoreductases)

The breakdown of xenobiotic compounds in the body is primarily carried out by enzymes, which are biological catalysts that accelerate chemical reactions. inflibnet.ac.in The enzymatic degradation of compounds like Metazachlor (B166288) ESA typically involves two main phases of reactions. studysmarter.co.ukslideshare.net

Phase I reactions introduce or expose functional groups, often making the molecule more reactive and water-soluble. studysmarter.co.uk This phase is dominated by oxidative, reductive, and hydrolytic reactions. slideshare.netOxidoreductases , particularly the cytochrome P450 (CYP) superfamily of enzymes found in high concentrations in the liver, are central to this process. mlsu.ac.inuomus.edu.iq These enzymes catalyze the oxidation of a wide variety of substrates by introducing an oxygen atom, a process that can lead to the dealkylation or hydroxylation of the compound. uomus.edu.iq

Hydrolases are another critical class of enzymes that break down molecules by adding water (hydrolysis). frontiersin.org Esterases and amidases, which are types of hydrolases, cleave ester and amide bonds, respectively, and are common in the metabolism of many drugs and pesticides. mlsu.ac.in While specific studies detailing the enzymatic degradation of Metazachlor ESA are limited, its chemical structure—containing an amide group—suggests that hydrolases could play a role in its further breakdown.

The general process of enzymatic degradation involves the enzyme binding to the substrate (the compound being degraded) at its active site, followed by a chemical reaction that cleaves bonds within the substrate. frontiersin.org This process can convert a complex molecule into smaller, more polar, and more easily excreted metabolites. inflibnet.ac.in

Identification of Major and Minor Metabolites (e.g., Metazachlor ESA as a metabolite)

Metazachlor ESA (C14H17N3O4S) is itself a major metabolite of the parent herbicide, metazachlor. nih.govebi.ac.uk The biotransformation of metazachlor in biological systems leads to several key products. The formation of Metazachlor ESA occurs through a metabolic pathway that involves the substitution of the chlorine atom with a sulfonic acid group. Another significant metabolite formed from metazachlor is Metazachlor oxanilic acid (Metazachlor OXA), which has the chemical formula C14H15N3O3. uniroma1.iteawag.ch

The identification of these metabolites is critical for environmental monitoring and toxicological assessment, as the properties and persistence of metabolites can differ significantly from the parent compound. uniroma1.it Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are used to detect and identify these transformation products in various environmental and biological samples. ufz.de

Below is a table of major metabolites identified from the biotransformation of the parent compound, metazachlor.

Metabolite Name Molecular Formula Classification
Metazachlor ESAThis compoundMajor Metabolite / Transformation Product nih.govufz.de
Metazachlor OXAC14H15N3O3Major Metabolite / Transformation Product uniroma1.iteawag.ch
BH 479-11 (Sulfoxide derivative)C15H19N3O2SMetabolite admin.ch

In Vitro Metabolic Stability and Metabolite Profiling

In vitro metabolic stability assays are fundamental tools in drug discovery and toxicology for predicting how a compound will behave in vivo. nuvisan.comif-pan.krakow.pl These assays measure the rate at which a compound is metabolized by enzymes, typically using liver fractions like microsomes or intact cells like hepatocytes. nuvisan.comevotec.com Liver microsomes are subcellular fractions rich in Phase I enzymes, especially cytochrome P450s, making them a common model for studying oxidative metabolism. evotec.com Hepatocytes (liver cells) contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic pathways. if-pan.krakow.pl

The stability of a compound is generally expressed as its half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of liver enzymes to metabolize a drug. if-pan.krakow.pl A short half-life suggests rapid metabolism, while a long half-life indicates greater stability. nuvisan.com This data helps in predicting key pharmacokinetic parameters such as bioavailability and clearance in the body. if-pan.krakow.pl Metabolite profiling, often conducted alongside stability assays, aims to identify the structures of the metabolites formed during the incubation period. nuvisan.com

The table below outlines the typical parameters and systems used in in vitro metabolic stability studies.

Parameter Description Typical In Vitro System
Half-life (t½) The time required for the concentration of the compound to decrease by half.Liver Microsomes, Hepatocytes nuvisan.com
Intrinsic Clearance (CLint) The intrinsic ability of the liver to metabolize a compound, independent of blood flow.Liver Microsomes, Hepatocytes if-pan.krakow.pl
Metabolite Profile Identification and characterization of metabolites formed from the parent compound.Hepatocytes, S9 Fraction nuvisan.com
Enzyme Kinetics (Km, Vmax) Determines the affinity of the enzyme for the substrate (Km) and the maximum reaction rate (Vmax).Recombinant Enzymes, Liver Microsomes if-pan.krakow.pl

Role of Microbial Biotransformation in Complex Biological Systems

Microbial biotransformation is a key process where microorganisms such as bacteria and fungi modify organic compounds through their enzymatic machinery. slideshare.netfirsthope.co.in This process is vital for the breakdown of pollutants and xenobiotics in the environment, particularly in soil and water systems. researchgate.net Microorganisms possess a vast and diverse array of enzymes capable of degrading complex chemical structures that may be resistant to other forms of degradation. inflibnet.ac.in

The process often leads to the complete mineralization of organic pollutants, converting them into harmless substances like carbon dioxide, water, and inorganic salts. researchgate.net For a persistent metabolite like Metazachlor ESA, microbial communities in the soil and aquatic environments are likely the primary agents of its ultimate degradation. Fungi and bacteria have been shown to degrade complex aromatic compounds and herbicides. researchgate.netresearchgate.net

Microbial biotransformation offers several advantages, including high specificity and the ability to function under mild environmental conditions (e.g., neutral pH and ambient temperatures). inflibnet.ac.infirsthope.co.in This makes it a cost-effective and environmentally friendly mechanism for the natural attenuation of chemical contaminants. researchgate.net

Environmental Degradation Mechanisms

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Abiotic transformation involves the degradation of a compound through non-biological chemical reactions, primarily driven by environmental factors such as water, sunlight, and temperature. snu.ac.kr These processes are typically irreversible and result in the permanent alteration of the chemical's structure. up.pt

Photolysis is the degradation of a chemical compound by light, particularly in the ultraviolet (UV) range of the solar spectrum. up.pt This process is most significant for compounds present in the upper layers of surface waters or on the surfaces of soil and plants, where exposure to sunlight is direct. up.pt Photolysis can break chemical bonds, leading to the fragmentation of the molecule or structural rearrangements. Aromatic compounds are often susceptible to photolytic degradation. mdpi.com The stability of a compound under sunlight is a key factor in its environmental persistence. mdpi.com

Biodegradation Pathways in Aquatic and Soil Systems

The breakdown of Sulfamethoxazole (B1682508) in the environment is a complex process influenced by microbial activity, temperature, and the presence of other organic matter. researchgate.net Biodegradation is a primary mechanism for its removal in both soil and aquatic environments. bohrium.comresearchgate.net

In soil systems, biodegradation of SMX primarily follows first-order kinetics. bohrium.comnih.gov Studies have shown that degradation is significantly slower in sterile soil compared to non-sterile soil, highlighting the crucial role of microorganisms. bohrium.comresearchgate.netnih.gov The application of manure can slightly accelerate degradation, likely by enhancing microbial activity. bohrium.comnih.gov Key biodegradation pathways identified in soil include:

Hydroxylation: Addition of a hydroxyl group to the benzene (B151609) ring. bohrium.comnih.govresearchgate.net

Oxidation: Oxidation of the aniline (B41778) amine group. bohrium.comnih.govresearchgate.net

S-N Bond Cleavage: Breaking of the bond between the sulfur atom and the adjacent nitrogen atom. bohrium.comnih.gov

Ring Opening: Cleavage of the isoxazole (B147169) ring. bohrium.comresearchgate.net

In aquatic systems, both aerobic and anaerobic biodegradation occur. Under aerobic conditions, bacteria such as Bacillus subtilis, Bacillus firmus, and Bacillus cereus have been identified as key degraders. researchgate.nethep.com.cn The bacterium Sphingobacterium mizutaii can utilize SMX as its sole carbon source, degrading it into metabolites like sulfanilamide, 4-aminothiophenol, 5-amino-3-methylisoxazole, and aniline. researchgate.net

Anaerobic conditions, particularly sulfate-reducing environments, also contribute to SMX transformation. acs.orgresearchgate.net Sulfate-reducing bacteria, such as Desulfovibrio vulgaris, can transform SMX by reducing and isomerizing the isoxazole moiety. acs.org This anaerobic transformation is significant as it can reduce the concentration of the parent compound in environments like constructed wetlands and wastewater treatment digesters. acs.org

The rate of biodegradation is influenced by environmental factors. For instance, higher temperatures generally increase the rate of microbial degradation. researchgate.net The half-life of SMX in natural river water was reported to be 16 days at 25°C, increasing to 77 days at 4°C. researchgate.net

Formation of Transformation Products (TPs) in Water Treatment Systems

Conventional wastewater treatment plants often fail to completely remove Sulfamethoxazole, leading to its presence in treated effluent. mdpi.comdoi.org Advanced water treatment processes, such as ozonation and UV irradiation, are employed to degrade SMX, but these processes lead to the formation of various transformation products (TPs).

Ozonation: Ozone treatment is effective at removing SMX, but it generates a number of TPs. uah.esmdpi.comnih.gov The reaction can proceed through direct attack by ozone molecules or via radical pathways. uah.es Six major TPs have been identified, resulting from several reaction pathways: uah.esnih.gov

Hydroxylation of the benzene ring. uah.es

Oxidation of the amino group on the benzene ring, which can form products like sulfamethoxazole hydroxylamine (B1172632). uah.esnih.gov

Oxidation of the methyl group on the isoxazole ring. uah.es

Cleavage of the S–N bond. uah.es

UV Irradiation and Photolysis: SMX is susceptible to photodegradation under both UV light and simulated sunlight. mdpi.comacs.org This process, known as photolysis, can occur directly, where SMX absorbs light and decomposes, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. researchgate.net

Direct photolysis can lead to the formation of an isomer of SMX (SP 254) and 3-amino-5-methylisoxazole (B124983) due to the cleavage of the sulfonamide bond. acs.org

Indirect photolysis , often enhanced by systems like UV/H₂O₂ or UV/nitrite, involves hydroxyl radicals (•OH). doi.orgacs.org This leads to hydroxylated TPs, where a hydroxyl group is added to the benzene ring. acs.org

Four previously undescribed phototransformation products with m/z ratios of 189, 202, 242, and 260 have been detected during direct photolysis. acs.org

Chlorination: Chlorination, a common disinfection method, also transforms SMX rapidly. acs.org Reactions with free chlorine result in a half-life of just 23 seconds under typical conditions. acs.org

The table below summarizes some of the key transformation products formed during different water treatment processes.

Treatment ProcessKey Transformation Products IdentifiedPrimary Reaction Pathway(s)Reference(s)
Ozonation Hydroxylated SMX, Sulfamethoxazole hydroxylamine, Products of S-N bond cleavageHydroxylation, Amine Oxidation, S-N Cleavage uah.es, nih.gov
UV Photolysis SMX Isomer (SP 254), 3-amino-5-methylisoxazole, Hydroxylated SMX (SP 270)Photoisomerization, Sulfonamide Bond Cleavage, Hydroxylation acs.org, acs.org
Electron Beam Hydroxylated sulfonamides, Nitro-substituted derivativesHydroxyl radical attack mdpi.com, researchgate.net
UV/Nitrite Nitrification products, Hydroxylation products, Bond cleavage productsNitrification, Hydroxylation, Sulfonamide Cleavage doi.org

Persistence and Transformation Kinetics in Environmental Matrices

The persistence of Sulfamethoxazole in the environment is determined by the rate of its transformation through biotic and abiotic processes. The degradation of SMX generally follows pseudo-first-order kinetics in various environmental systems. mdpi.combohrium.commdpi.comresearchgate.net

Kinetics in Aquatic Systems:

Photodegradation: The rate of photodegradation is highly dependent on the light source and pH. Under UV irradiation, the reaction rate constant for SMX has been measured at 0.235 min⁻¹, while under simulated solar light, it is slower at 0.0247 min⁻¹. mdpi.com The neutral form of SMX degrades faster via photolysis than the anionic species. acs.org

Ozonation: The reaction of SMX with ozone is very rapid, with second-order rate constants reported in the range of 1.71 x 10⁵ to 4.18 x 10⁵ M⁻¹s⁻¹, depending on the pH and the specific SMX species (protonated, neutral, or anionic). nih.gov

Chlorination: The reaction with free chlorine is also fast, with a reported half-life of 23 seconds at pH 7. acs.org In contrast, the reaction with combined chlorine is much slower, with a half-life of 38 hours. acs.org

Biodegradation: In water-sediment tests, the dissipation rate constant (k_dis) for SMX was found to be 0.040 d⁻¹, with calculated biodegradation half-lives in the sediment ranging from 3.3 to 25.6 hours. acs.org

Kinetics in Soil Systems:

The degradation of SMX in soil is primarily biological, with reported half-life values (DT50) being significantly longer in sterile soil (>21 days) compared to non-sterile soil. bohrium.comresearchgate.netnih.gov

The degradation process follows a first-order kinetic model. bohrium.comnih.gov The presence of manure can slightly increase the degradation rate. bohrium.comnih.gov

The table below provides a summary of kinetic data for Sulfamethoxazole transformation.

Environmental MatrixProcessKinetic ModelRate Constant / Half-Life (DT50)ConditionsReference(s)
Water UV PhotodegradationPseudo-first-orderk = 0.235 min⁻¹UV Lamp mdpi.com
Water Solar PhotodegradationPseudo-first-orderk = 0.0247 min⁻¹Simulated Sunlight mdpi.com
Water OzonationSecond-orderk = 3.24 x 10⁵ M⁻¹s⁻¹For neutral SMX species nih.gov
Water ChlorinationPseudo-first-ordert½ = 23 seconds[FAC]₀ = 20 µM, pH 7 acs.org
Water-Sediment BiodegradationFirst-ordert½ = 3.3 - 25.6 hours (in sediment)Native river sediment acs.org
Soil BiodegradationFirst-orderDT50 > 21 days (in sterile soil)Lab incubation bohrium.com, nih.gov

An important consideration is that human metabolites of SMX, such as N-acetyl-sulfamethoxazole (Ac-SMX), can undergo abiotic back-transformation to the parent SMX compound in the environment, acting as an additional source of the antibiotic. acs.orgacs.org

Computational and Theoretical Chemistry Applications to C14h17n3o4s

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum and molecular mechanics are foundational computational tools used to model the behavior of molecules. QM methods, based on the principles of quantum physics, provide detailed information about the electronic properties of a molecule, while MM methods use classical physics to simulate the movements and interactions of larger molecular systems.

Electronic Structure Calculations for Reactivity Prediction

Quantum mechanical calculations are employed to investigate the electronic structure of Cefprozil, which is crucial for understanding its reactivity, particularly the stability of its characteristic β-lactam ring. researchgate.netnih.gov Studies have utilized methods like Density Functional Theory (DFT) to model the structure and electronic properties of Cefprozil alongside other cephalosporins. researchgate.netsld.cu One such study optimized the molecular geometries using semi-empirical calculations (Parameterized Model number 3) and then calculated molecular properties with DFT. sld.cu

These calculations analyze atomic charge densities and frontier orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. sld.cu For instance, the positive charge on the carbonyl carbon of the β-lactam ring is a focal point for nucleophilic attack, a critical step in its mechanism of action and degradation. sld.cu Research indicates that while side chains can influence the spatial arrangement of the molecule, the fundamental electronic properties and structural parameters of the vital β-lactam ring show no significant changes among different cephalosporins modeled, suggesting a conserved mechanism of action. sld.cu Electrostatic potential maps can also be generated to identify sites of interaction with other molecules. researchgate.netnih.gov

Table 1: Theoretical Calculation Methods Applied to Cefprozil and Related Compounds.
MethodologyApplicationKey FindingsReference
Density Functional Theory (DFT)Calculation of molecular and electronic properties.Structural parameters of the β-lactam ring are conserved across different cephalosporins. sld.cu
Quantum Mechanics (B3LYP/6-31G)Investigation of interactions governing chromatographic separation.Generated electrostatic potential maps to determine interaction sites. researchgate.net
Semi-empirical Calculations (PM3)Optimization of molecular geometries.Provided initial structures for more advanced DFT calculations. sld.cu

Conformational Sampling and Energy Landscape Analysis

Cefprozil exists as a mixture of cis and trans diastereoisomers in approximately a 9:1 ratio. researchgate.net Understanding the conformational flexibility and the energy landscape of these isomers is essential. Molecular mechanics-based conformational searches are used to identify low-energy conformations of the molecule. cambridge.org

In a study on the crystal structure of (Z)-cefprozil monohydrate, a molecular mechanics conformational search found that the global minimum energy conformation was more compact than the conformations observed in the solid state. cambridge.org This highlights the significant role of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in determining the final solid-state conformation. cambridge.org The analysis revealed that the deformation energy within the molecule is significantly influenced by angle distortion, as expected from a fused ring system. cambridge.org

Hybrid QM/MM Approaches for Complex System Modeling

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a bridge between the accuracy of QM and the efficiency of MM, making them ideal for studying large, complex systems like an enzyme active site. numberanalytics.comnih.gov In this approach, a small, chemically active region (e.g., the ligand and key amino acid residues) is treated with high-level QM, while the larger surrounding environment (the rest of the protein and solvent) is modeled using computationally less expensive MM force fields. numberanalytics.com

This methodology is particularly valuable for investigating chemical reactions, such as the covalent modification of penicillin-binding proteins (PBPs) by β-lactam antibiotics like Cefprozil. bioexcel.eu QM/MM simulations can model the bond-breaking and bond-forming processes that classical MD simulations cannot handle, providing a more accurate picture of the enzymatic reaction mechanism. bioexcel.eumdpi.com While specific QM/MM studies focusing exclusively on Cefprozil are not extensively detailed in the provided results, the application of these methods to similar β-lactamases demonstrates their power in explaining differences in antibiotic activity and resistance. bioexcel.eu The approach is recognized as a reliable strategy to balance computational cost and accuracy in drug discovery. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand like Cefprozil might bind to its protein target and for assessing the stability of the resulting complex.

Protein-Ligand Docking for Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. Cefprozil has been the subject of docking studies against various bacterial protein targets.

In one study, Cefprozil was docked into the active site of E. coli peptidyl-tRNA hydrolase (Pth1), a potential novel antibiotic target. The results showed that Cefprozil, along with other β-lactam antibiotics, fits into a binding cleft, with its benzyl (B1604629) moiety positioned between His113 and Leu95 residues of the protein. mdpi.com Another docking study explored the binding of Cefprozil and other β-lactams to Penicillin-Binding Protein 2a (PBP2a) from Methicillin-resistant Staphylococcus aureus (MRSA). biorxiv.orgbiorxiv.org These studies use scoring functions to estimate the binding energy, which helps in comparing the efficacy of different antibiotics. For instance, comparisons between covalent and non-covalent docking models help in understanding the mechanisms of PBP2a resistance. biorxiv.orgbiorxiv.org

Table 2: Molecular Docking Studies Involving Cefprozil.
Protein TargetOrganismKey FindingsReference
Peptidyl-tRNA hydrolase (Pth1)E. coliCefprozil's benzyl group is sandwiched between His113 and Leu95 in the binding site. mdpi.com
Penicillin-Binding Protein 2a (PBP2a)MRSACovalent and non-covalent docking models were used to explore binding modes and resistance mechanisms. biorxiv.orgbiorxiv.org
Penicillin-Binding Proteins (PBPs)GeneralCephalosporins generally show higher affinity for PBPs than penicillin derivatives. biorxiv.org

Molecular Dynamics Simulations for Ligand-Target Stability and Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and flexibility. mdpi.com MD simulations are performed after docking to refine the binding pose and to observe the conformational changes in both the ligand and the protein. nih.govmdpi.com

In a study investigating PBP2a resistance in MRSA, MD simulations were performed on the docked complexes of various β-lactam antibiotics, including Cefprozil. biorxiv.org These simulations help in understanding the interaction patterns and conformational changes by analyzing metrics like the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. biorxiv.orgmdpi.com A stable RMSD indicates that the complex remains in a consistent conformation, suggesting a stable binding interaction. mdpi.comyoutube.com While MD simulations are powerful for assessing stability, they are based on classical mechanics and cannot model the covalent bond formation that is key to the action of β-lactam antibiotics. mdpi.com For that, QM/MM approaches are required. mdpi.com Nevertheless, MD simulations are crucial for evaluating the stability of the initial non-covalent complex, which is a prerequisite for the subsequent covalent reaction. mdpi.comnih.gov

Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)

Computational methods are indispensable in modern drug discovery for predicting the binding affinity between a ligand and its protein target. Among the most powerful of these are Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics used to calculate the difference in free energy between two states. wikipedia.org In the context of drug design, FEP is often used to predict the change in binding affinity that results from modifying a ligand. medvolt.aicresset-group.com The method involves a series of "alchemical" transformations where one molecule is gradually turned into another in a simulated environment. wikipedia.org By calculating the free energy change of this transformation both in solution and when bound to a protein, the relative binding free energy (ΔΔG) can be determined. qsimulate.com FEP calculations are computationally intensive but can yield predictions with high accuracy, often within 1 kcal/mol of experimental values, making them invaluable for lead optimization. cresset-group.com

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is another popular method for estimating binding free energies. nih.gov It is generally less computationally demanding than FEP. The MM/GBSA approach calculates the binding free energy by combining the molecular mechanics energy of the protein-ligand complex with the free energies of solvation. nih.gov The solvation energy is composed of a polar component, calculated using the Generalized Born (GB) model, and a non-polar component, which is typically estimated based on the solvent-accessible surface area (SASA). nih.gov While often used for ranking and rescoring docked poses, MM/GBSA can provide valuable insights into the key energetic contributions to binding. figshare.comzju.edu.cn

For a compound with the formula C14H17N3O4S, these methods can be applied to:

Predict how modifications to the chemical structure would affect its binding affinity to a biological target.

Understand the energetic drivers of binding, such as specific hydrogen bonds or van der Waals interactions.

Prioritize the synthesis of new analogues that are predicted to have improved potency. cresset-group.com

Table 1: Comparison of FEP and MM/GBSA Methods

Feature Free Energy Perturbation (FEP) Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)
Primary Use Calculating relative binding free energies of closely related ligands. medvolt.ai Estimating absolute and relative binding free energies, rescoring docking poses. nih.gov
Accuracy High, often within 1 kcal/mol of experimental data. cresset-group.com Lower than FEP, more qualitative but useful for ranking. nih.gov
Computational Cost High, requires significant computational resources. wikipedia.org Moderate, less demanding than FEP. nih.gov
Theoretical Basis Based on statistical mechanics and alchemical transformations. wikipedia.org Combines molecular mechanics energies with continuum solvation models. nih.gov

Prediction of Chemical and Biochemical Transformations

Computational tools are increasingly used to predict how a molecule like this compound might be transformed, either through synthetic chemical reactions or through metabolic processes in a biological system.

BioTransformer and Other Computational Tools for Metabolite Prediction

Understanding the metabolic fate of a compound is a critical aspect of drug development. acs.org In silico tools can predict the likely metabolites of a parent compound, helping to identify potentially active or toxic byproducts. cam.ac.uk

BioTransformer is a comprehensive and freely available web server designed for the prediction of small molecule metabolism. nih.govnih.govosti.gov It uses a combination of machine learning and rule-based approaches to predict the metabolic transformations of a given molecule. nih.govresearchgate.net The tool can simulate various types of metabolism, including:

Phase I (CYP450) transformations : These are typically oxidative reactions catalyzed by cytochrome P450 enzymes. nih.govbiotransformer.ca

Phase II transformations : These involve conjugation reactions, such as glucuronidation or sulfation, which generally increase water solubility to facilitate excretion. nih.govbiotransformer.ca

Gut microbial transformations : The tool can also predict the metabolic reactions carried out by microorganisms in the human gut. nih.govbiotransformer.ca

For a this compound compound, which contains a sulfonamide group, BioTransformer could predict a range of potential metabolites. For instance, it might predict hydroxylation of the aromatic rings, N-dealkylation, or conjugation reactions on the sulfonamide nitrogen or other suitable functional groups. researchgate.net The output from BioTransformer includes the predicted metabolite structures, the enzymes likely responsible for the transformation, and the type of reaction. nih.gov

Other tools for metabolite prediction include MetabolitePredict and commercial software like Meteor Nexus and MetaSite . rsc.orgoptibrium.com These tools often rely on databases of known metabolic reactions and can help in the early identification of metabolic liabilities of a compound. cam.ac.ukoptibrium.com

Table 2: Selected Metabolite Prediction Tools

Tool Approach Key Features
BioTransformer Hybrid machine learning and knowledge-based rules. nih.gov Predicts Phase I, Phase II, gut, and environmental metabolism; provides enzyme information. nih.govbiotransformer.ca
MetabolitePredict General biochemistry and human metabolism prediction. rsc.org Applied in combination with other tools for comprehensive prediction. rsc.org
Meteor Nexus Knowledge-based expert system. optibrium.com Focuses on mammalian metabolism and links to mass spectrometry data. optibrium.com
MetaSite Reactivity and accessibility-based prediction. optibrium.com Identifies sites of metabolism based on quantum mechanical simulations. optibrium.com

Retrosynthetic Analysis Software Applications

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. youtube.com This process involves breaking down the target molecule through a series of "disconnections" that correspond to known and reliable chemical reactions. youtube.com

Software applications for retrosynthesis can automate this process, suggesting multiple synthetic routes for a given target molecule. For a compound with the formula this compound, a retrosynthetic analysis program would likely identify key functional groups for disconnection. For example, if the compound is a sulfonamide, a primary disconnection would be the carbon-sulfur bond of the sulfonamide group, leading back to a sulfonyl chloride and an amine. Further disconnections would break down the remaining fragments into simpler precursors. chemrxiv.org

The use of retrosynthetic software can significantly expedite the process of designing a synthetic route, allowing chemists to explore a wider range of possibilities and identify the most efficient and practical pathways.

Chemoinformatics and Database Mining for this compound Analogues

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. Database mining is a key chemoinformatic technique used to identify molecules with specific structural features or predicted properties.

For a compound like this compound, which is often a sulfonamide, chemoinformatics can be used to search large chemical databases for analogues. chemrxiv.org Databases such as Mcule, the Cambridge Structural Database (CSD), and others contain millions of chemical structures. chemrxiv.orguvic.ca

By defining a search query based on the this compound structure (e.g., using a substructure search or similarity search), researchers can identify a set of related compounds. This can be particularly useful for:

Lead optimization : Identifying commercially available analogues for testing can be faster than synthesizing new compounds from scratch. chemrxiv.org

Structure-Activity Relationship (SAR) studies : Analyzing a set of related compounds can help to understand which structural features are important for biological activity.

Bioisosteric replacement : Finding compounds where a particular functional group (e.g., a carboxylic acid) has been replaced by a bioisostere (e.g., a sulfonamide or tetrazole) can lead to improved pharmacokinetic properties. chemrxiv.org

For example, a search of the Mcule database reveals a significant number of primary amines compared to primary sulfonamides, highlighting a synthetic need that can be addressed by developing new chemical reactions. chemrxiv.org Similarly, analysis of the CSD can provide insights into the preferred conformations of functional groups like sulfonamides in different chemical environments. uvic.ca

Advanced Analytical Methodologies for C14h17n3o4s Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the identity and assessing the purity of Ceftiofur. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a cornerstone for the analysis of Ceftiofur, providing precise molecular weight determination and structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of Ceftiofur and its metabolites. One study utilizing a liquid chromatography-mass spectrometry (LC-MS) method reported the molecular ion peak for Ceftiofur at an m/z of 524.0. nih.gov Another study identified the [M+H]⁺ ion for Ceftiofur at m/z 524.0. chemicalbook.com

Tandem Mass Spectrometry (MS/MS) is extensively used for the selective detection and quantification of Ceftiofur and its metabolites in complex biological matrices. chemicalbook.comymaws.com In MS/MS analysis, the precursor ion is selected and fragmented to produce characteristic product ions. For Ceftiofur, a precursor ion of m/z 524.0 is often used, which fragments to produce product ions, including a significant fragment at m/z 241.0, corresponding to the cleavage of the β-lactam ring. nih.gov The analysis of its main metabolite, desfuroylceftiofuracetamide (DFCA), shows a precursor ion [M+H]⁺ at m/z 487.2. chemicalbook.com

Compound Precursor Ion (m/z) Product Ions (m/z) Reference
Ceftiofur524.0241.0 nih.gov
Desfuroylceftiofuracetamide (DFCA)487.2Not specified chemicalbook.com

This table summarizes key mass spectrometry data for Ceftiofur and a major metabolite.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are valuable for identifying the functional groups present in the Ceftiofur molecule.

Infrared (IR) Spectroscopy , particularly using the Attenuated Total Reflectance (ATR) technique, provides a characteristic fingerprint of the molecule. The IR spectrum of Ceftiofur exhibits absorption bands corresponding to its various functional groups, such as the β-lactam ring, amide groups, carboxyl group, and the furan (B31954) and thiazole (B1198619) rings. nih.govmdpi.com Analysis of metal complexes of Ceftiofur using IR spectroscopy has shown new bands appearing in the 410-450 cm⁻¹ region, which are attributed to M-N stretching vibrations, indicating bonding of the metal ion with the amino group of the thiazole ring. rasayanjournal.co.in

Raman Spectroscopy offers complementary information to IR spectroscopy. An FT-Raman spectrum of Ceftiofur has been documented, providing data on the vibrational modes of the molecule. nih.gov Raman spectroscopy can be particularly useful for studying bacterial responses to antibiotics like Ceftiofur, as it can detect changes in the biochemical composition of bacterial cells upon treatment. mdpi.com

Chromatographic Separations in Complex Matrices

Chromatographic techniques are essential for separating Ceftiofur and its metabolites from the endogenous components of complex biological and environmental samples prior to their detection and quantification.

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS/MS, HRMS) for Metabolite Profiling

Liquid chromatography is the predominant separation technique for the analysis of Ceftiofur due to the polar and non-volatile nature of the compound and its metabolites. nih.govnih.gov

LC-MS/MS is the most widely used method for the sensitive and selective determination of Ceftiofur and its metabolites in various matrices, including plasma, milk, and tissues. nih.govchemicalbook.comymaws.com These methods often involve a derivatization step where Ceftiofur and its metabolites containing a β-lactam ring are converted to a common derivative, desfuroylceftiofur (B1239554) acetamide (B32628) (DCA), for quantification. nih.gov This approach allows for the determination of the total residue concentration.

A typical LC method employs a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) coupled with LC is used for the identification of unknown metabolites and degradation products of Ceftiofur. wur.nl This technique provides high mass accuracy, enabling the determination of elemental compositions for unknown peaks detected in a chromatogram.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is generally not a suitable method for the direct analysis of Ceftiofur and its primary metabolites due to their low volatility and thermal instability. However, GC-based methods can be applied to certain compounds after a derivatization process that converts them into more volatile and thermally stable derivatives. For some less volatile compounds, silylation is a common derivatization technique to increase their volatility for GC analysis. mdpi.com There is a mention in the literature of GC-MS being used for the analysis of Ceftiofur, but specific methodologies for creating volatile derivatives for routine analysis are not well-documented. semanticscholar.org Therefore, the application of GC in Ceftiofur research is very limited compared to LC-based methods.

Table of Compound Names

Chemical FormulaCommon Name
C14H17N3O4SCeftiofur
-Desfuroylceftiofur
-Desfuroylceftiofuracetamide (DCA)

Advanced Separation Techniques for Isomer Resolution

The resolution of isomers, particularly enantiomers, is critical in pharmaceutical research as different stereoisomers of a drug can exhibit varied biological activity and metabolic profiles. For a compound with multiple chiral centers, such as those typically found in the beta-lactam class of antibiotics, advanced separation techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a cornerstone for enantiomeric separation. Cyclodextrin-based CSPs have proven effective for resolving various β-lactam compounds. For instance, a dimethylphenyl carbamate (B1207046) functionalized β-cyclodextrin stationary phase has been successful in separating 11 out of 12 β-lactam compounds in reversed-phase mode. The choice of the mobile phase composition and flow rate are critical parameters that are optimized to achieve baseline separation of enantiomers.

Another powerful technique is Supercritical Fluid Chromatography (SFC) , which is recognized for its rapid and efficient chiral separations. SFC, often using amylose-based chiral stationary phases, can achieve high resolution of antibiotic enantiomers with the advantage of being an environmentally friendly technique due to its use of supercritical carbon dioxide as the main component of the mobile phase.

In the context of synthetic chemistry, resolution can also be achieved through diastereomeric salt formation . A racemic intermediate in a synthesis pathway can be reacted with an optically active amine. The resulting diastereomeric salts, having different physical properties, can then be separated by methods such as crystallization or chromatography. Following separation, the individual diastereomers can be converted back to the enantiomerically pure intermediates.

Table 1: Comparison of Chiral Separation Techniques for Beta-Lactam Antibiotics

Technique Chiral Selector/Method Advantages Common Applications
HPLC Cyclodextrin-based CSPs High versatility, wide availability of columns. Enantiomeric purity determination of final products and intermediates.
SFC Amylose-based CSPs Fast analysis times, reduced solvent consumption. High-throughput screening of chiral compounds.
Crystallization Diastereomeric salt formation Scalable for preparative separation. Resolution of racemic synthetic intermediates.

Non-Target and Suspect Screening Approaches

The investigation of a compound's fate in biological or environmental systems often requires the identification of unknown transformation products or metabolites. Non-target and suspect screening approaches, primarily utilizing high-resolution mass spectrometry (HRMS), are pivotal in this endeavor.

Non-target screening (NTS) is employed to detect and identify a broad range of unknown chemicals in a sample without a predefined list of analytes. khanacademy.org This is particularly useful for discovering novel metabolites or degradation products of a compound like this compound. The typical workflow involves sample extraction, followed by analysis using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as time-of-flight (TOF) or Orbitrap systems. khanacademy.org These instruments provide accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.

Suspect screening is a more targeted approach where a list of suspected compounds, which may include predicted metabolites or known transformation products of structurally similar compounds, is used to screen the data. For instance, in the analysis of sulfonamide antibiotics, a non-target screening method based on HRMS was used to identify 210 transformation products during chlorination. nih.gov A diagnostic fragment ion (DFI) strategy can also be applied to link transformation products to the parent compound through common fragments in their MS/MS spectra. nih.gov

The identification of transformation products is a multi-step process that includes:

Feature detection: Identifying all relevant mass spectrometric signals in the sample.

Componentization: Grouping features that belong to the same compound (e.g., isotopes, adducts).

Compound identification: Proposing chemical formulas based on accurate mass and isotopic patterns, and searching databases for potential structures.

Structure elucidation: Using MS/MS fragmentation patterns and comparison with reference standards or in-silico prediction tools to confirm the structure.

Untargeted metabolomics generates vast and complex datasets that necessitate sophisticated data processing workflows to extract meaningful biological information. biosynth.comfrontiersin.org The primary goal is to transform the raw analytical data into a feature matrix that can be used for statistical analysis. acs.org

The key steps in data processing include:

Outlier Filtering: Identifying and removing measurements that are statistically inconsistent with the rest of the data.

Missing Value Handling: Addressing the common issue of missing values in metabolomics datasets, which can arise from various technical and biological reasons. Imputation methods are often used to estimate these missing values.

Data Normalization: Correcting for systematic variations in the data that are not of biological origin, such as differences in sample volume or instrument sensitivity. This ensures that the data is comparable across different samples. frontiersin.org

Feature prioritization is a critical step to focus on the most relevant metabolic features that are significantly altered under the experimental conditions. This is often achieved through statistical analyses such as t-tests or ANOVA to identify features with significant changes in abundance. Multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are also used to identify patterns and clusters in the data, highlighting the features that contribute most to the separation between different experimental groups.

Table 2: Data Processing Workflow in Untargeted Metabolomics

Step Description Common Methods
1. Peak Detection Identifies peaks corresponding to metabolic features in the chromatograms. Matched filtration, centWave algorithm.
2. Peak Alignment Corrects for retention time shifts between different samples. Grouping, retention time correction algorithms.
3. Normalization Reduces unwanted systematic variation. Normalization by sum, reference feature, or quality control samples.
4. Statistical Analysis Identifies significantly altered features. T-tests, ANOVA, PCA, PLS-DA.

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental technique for characterizing a novel compound, providing the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This information is crucial for confirming the empirical formula of a synthesized compound and assessing its purity. For a compound with the formula this compound, the theoretical elemental composition would be a key parameter for its initial characterization.

Combustion analysis is the standard method for determining the C, H, N, and S content. In this technique, a small, precisely weighed amount of the sample is combusted in an oxygen-rich atmosphere. The resulting gases (CO2, H2O, N2, and SO2) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

For the related antibiotic thienamycin, which has the elemental formula C11H16N2O4S, the elemental composition has been a key part of its characterization since its discovery.

Microanalytical techniques are essential when only small amounts of a substance are available, which is often the case in the early stages of drug discovery and development. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful microanalytical technique used for the quantification of beta-lactam antibiotics in various biological matrices, such as plasma. These methods are highly sensitive and specific, allowing for the analysis of multiple antibiotics in very small sample volumes (e.g., 50 µL of plasma).

Table 3: Theoretical Elemental Composition of this compound and Thienamycin

Element This compound (%) Thienamycin (C11H16N2O4S) (%)
Carbon (C) 51.67 48.51
Hydrogen (H) 5.27 5.92
Nitrogen (N) 12.91 10.29
Oxygen (O) 19.67 23.50
Sulfur (S) 9.85 11.78

Future Directions and Emerging Research Avenues for C14h17n3o4s

Exploration of Underexplored Structural Isomers and Their Chemical Biology

The specific arrangement of atoms in a molecule can dramatically alter its biological activity. For C14H17N3O4S, a vast landscape of structural isomers remains largely uncharted territory. Future research will focus on the systematic in silico and synthetic exploration of these isomers.

Key Research Thrusts:

Computational Isomer Generation and Screening: Advanced computational algorithms will be employed to generate a comprehensive library of all theoretically possible structural isomers of this compound. These virtual libraries will be screened for potential biological activity against a wide array of protein targets.

Stereoisomer-Specific Synthesis: The development of novel stereoselective synthetic methods will be crucial for accessing specific enantiomers and diastereomers of this compound derivatives. This will allow for a detailed investigation of how chirality influences biological function.

Chemical Biology of Isomers: Once synthesized, these underexplored isomers will be used as chemical probes to investigate biological pathways with unprecedented precision. This could lead to the discovery of novel therapeutic targets and a deeper understanding of disease mechanisms.

Isomer Type Potential Research Focus Anticipated Outcome
Constitutional IsomersExploration of different connectivity of the aryl, sulfonyl, urea (B33335), and heterocyclic moieties.Discovery of novel scaffolds with entirely new biological activities.
Stereoisomers (Enantiomers/Diastereomers)Investigation of the differential interaction of chiral isomers with biological targets.Development of more potent and selective drugs or herbicides with reduced off-target effects.
TautomersStudy of the biological relevance of different tautomeric forms and their equilibrium.Insights into the dynamic nature of receptor-ligand interactions.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Future Applications of AI and ML:

Predictive Modeling: ML algorithms will be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel this compound analogues. researchgate.netpatheon.com This will significantly accelerate the identification of promising lead compounds.

De Novo Design: Generative AI models can design entirely new this compound derivatives with desired properties. moa-technology.com These models can explore a vast chemical space to propose innovative molecular structures that may not be conceived through conventional methods. moa-technology.com

Personalized Medicine and Precision Agriculture: In the context of medicinal applications, AI can analyze patient data to predict their response to specific sulfonylurea-based drugs, paving the way for personalized treatment strategies. nih.gov In agriculture, AI can help in designing next-generation herbicides with high selectivity and minimal environmental impact. moa-technology.comechemi.comagropages.com

Development of Advanced Probes and Tool Compounds Based on this compound Scaffolds

The inherent ability of the sulfonylurea scaffold to interact with specific biological targets makes it an excellent starting point for the development of advanced chemical probes and tool compounds. These tools are invaluable for basic research, enabling the detailed study of biological processes.

Emerging Areas of Development:

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, researchers can create fluorescent probes that allow for the visualization of their target proteins within living cells. mdpi.comresearchgate.netnih.govnih.gov This will provide unprecedented insights into the subcellular localization and dynamics of these targets.

Photo-affinity Labels: The incorporation of photoreactive groups into the this compound structure will enable the development of photo-affinity labels. These tools can be used to irreversibly bind to their target proteins upon exposure to light, facilitating their identification and characterization.

Target Deconvolution: Novel this compound-based tool compounds will be instrumental in identifying the specific protein targets of bioactive compounds, a critical step in understanding their mechanism of action.

Mechanistic Studies of Unconventional Molecular Interactions and Their Theoretical Implications

While the primary mode of action of many sulfonylureas is well-understood, there is a growing interest in exploring unconventional molecular interactions that may contribute to their biological activity. rsc.orgnih.gov Advanced theoretical and experimental techniques will be pivotal in this endeavor.

Areas of Future Investigation:

Quantum Mechanical Calculations: High-level quantum mechanical calculations will be used to model the intricate details of the interactions between this compound analogues and their biological targets. researchgate.net This can reveal subtle, yet significant, non-covalent interactions that are not apparent from classical models. researchgate.netjussieu.frsemanticscholar.orgmdpi.com

Advanced Spectroscopy: Techniques such as two-dimensional infrared (2D-IR) spectroscopy and terahertz (THz) spectroscopy will be employed to probe the dynamics of these molecular interactions in real-time.

Theoretical Frameworks for Allostery: The this compound scaffold can serve as a model system for developing and refining theoretical frameworks of allosteric regulation, where binding at one site on a protein influences activity at a distant site. acs.org

Environmental Bioremediation Strategies Targeting this compound Transformation Products

The widespread use of sulfonylurea-based herbicides has raised concerns about their environmental fate and the potential impact of their transformation products. nih.govresearchgate.net Future research will focus on developing effective and sustainable bioremediation strategies.

Key Research Directions:

Identification of Degrading Microorganisms: High-throughput screening methods will be used to identify and isolate microorganisms from contaminated environments that are capable of degrading this compound and its metabolites. nih.govovid.comresearchgate.netmdpi.com

Elucidation of Degradation Pathways: Advanced analytical techniques, such as high-resolution mass spectrometry, will be used to elucidate the complete metabolic pathways of this compound degradation by these microorganisms.

Enzyme Engineering and Bioreactors: The enzymes responsible for the degradation of this compound will be identified, isolated, and potentially engineered for enhanced activity and stability. These enzymes could then be used in bioreactors for the efficient cleanup of contaminated soil and water.

Transformation Product Potential Bioremediation Strategy Key Enabling Technology
Cleavage of Sulfonylurea BridgeMicrobial degradation using specialized bacterial or fungal strains.Metagenomics for identifying novel degradation genes.
Hydroxylation of Aromatic RingsEnzymatic degradation using engineered oxidoreductases.Protein engineering and directed evolution.
O-demethylationFungal-mediated biotransformation.Fermentation technology and bioreactor design.

Advanced Materials Science Applications Derived from this compound Analogues

The unique chemical structure of the this compound scaffold, with its combination of rigid and flexible components and hydrogen bonding capabilities, makes it an intriguing building block for the development of advanced materials.

Potential Future Applications:

Supramolecular Polymers: The self-assembly of this compound derivatives through non-covalent interactions could lead to the formation of novel supramolecular polymers with tunable properties.

Smart Materials: By incorporating photo-responsive or pH-sensitive moieties into the this compound structure, it may be possible to create "smart" materials that change their properties in response to external stimuli.

Drug Delivery Systems: Polymer-linked sulfonylurea derivatives are being explored for their potential in targeted drug delivery systems. nih.govoup.comoup.com The sulfonylurea moiety could act as a targeting ligand, directing the drug-loaded polymer to specific cells or tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for C₁₄H₁₇N₃O₄S, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling triazole derivatives with sulfanylpropanoic acid moieties. Key intermediates (e.g., 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole) are synthesized using catalysts like palladium or copper. Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents. Purity is validated via HPLC (≥95%) and spectroscopic methods (e.g., IR for C-S bond confirmation at ~695 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize C₁₄H₁₇N₃O₄S?

  • Methodological Answer :

  • ¹H NMR : Identify methyl groups (δ ~1.23 ppm), methoxy protons (δ ~3.70–3.86 ppm), and aromatic protons (δ ~6.95–7.49 ppm) .
  • IR : Confirm S-CH₂ (695 cm⁻¹) and triazole ring vibrations (1388–1433 cm⁻¹) .
  • HRMS : Use electrospray ionization (ESI+) with m/z 323.094 (calculated for C₁₄H₁₇N₃O₄S) .

Q. What are the stability profiles of C₁₄H₁₇N₃O₄S under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-HRMS (e.g., detection of sulfonic acid derivatives at m/z 322.0866) and kinetic modeling (Arrhenius equation for shelf-life prediction) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of C₁₄H₁₇N₃O₄S?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites using Gaussian09 with B3LYP/6-31G(d) basis set.
  • Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to assess metabolic pathways .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., herbicidal vs. pharmaceutical effects) for C₁₄H₁₇N₃O₄S?

  • Methodological Answer : Perform comparative assays under standardized conditions (e.g., OECD guidelines for herbicidal activity vs. cell-based cytotoxicity assays). Use meta-analysis frameworks (e.g., PRISMA) to synthesize data across studies, prioritizing peer-reviewed sources and controlling for batch-to-batch variability .

Q. How does C₁₄H₁₇N₃O₄S interact with environmental matrices, and what are its ecotoxicological implications?

  • Methodological Answer : Conduct soil/water partitioning experiments using radiolabeled ¹⁴C-C₁₄H₁₇N₃O₄S. Quantify adsorption coefficients (Kd) and half-lives (DT₅₀) via LC-HRMS. Assess toxicity in model organisms (e.g., Daphnia magna) using OECD Test No. 202 .

Q. What advanced chromatographic methods (e.g., chiral HPLC) separate enantiomers or degradation products of C₁₄H₁₇N₃O₄S?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with mobile phases of hexane:isopropanol (90:10). Optimize resolution (Rs > 1.5) by adjusting flow rates (1.0–2.0 mL/min) and column temperature (25–40°C). Validate with circular dichroism (CD) spectroscopy .

Methodological Considerations

  • Data Presentation : Include raw spectral data in appendices and processed data (e.g., kinetic plots) in the main text. Use ACS-style tables for reproducibility .
  • Literature Review : Prioritize primary sources (e.g., synthesis protocols in J. Med. Chem.) over secondary reviews. Cross-validate CAS registry numbers (e.g., 172960-62-2) .
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding from agrochemical/pharmaceutical entities) and adhere to Green Chemistry principles for waste minimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.